4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-phenylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-11-10-15(19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVOLQJCSTWERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353250 | |
| Record name | 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299463-56-2 | |
| Record name | 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization of the Pyrimidine Heterocycle in Medicinal Chemistry and Drug Discovery
The pyrimidine (B1678525) ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry and drug discovery. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, provides a fundamental basis for its biocompatibility and interaction with biological systems. This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents across a wide spectrum of diseases.
The structural versatility of the pyrimidine scaffold allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. This has led to the incorporation of the pyrimidine motif into a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The ability of pyrimidine derivatives to act as bioisosteres for other functional groups and to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules like enzymes and receptors, further underscores their importance in rational drug design.
Significance of the Biphenyl Moiety in Bioactive Molecules
The biphenyl (B1667301) moiety, consisting of two phenyl rings connected by a single bond, is another structural feature of paramount importance in the design of bioactive molecules. Its rigid yet conformationally flexible nature allows it to adopt specific spatial orientations, which can be crucial for optimal binding to biological targets. The lipophilic character of the biphenyl group can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets within proteins.
Furthermore, the biphenyl scaffold serves as a versatile platform for introducing various substituents, thereby modulating the pharmacological profile of a compound. The two phenyl rings can be functionalized to create diverse chemical libraries for screening and optimization. This structural element is present in numerous approved drugs and investigational compounds, where it contributes to a range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. The ability of the biphenyl moiety to participate in pi-pi stacking interactions and to orient functional groups in a defined three-dimensional space makes it a valuable tool in the medicinal chemist's armamentarium.
Overview of Academic Research Trajectories for 4 1,1 Biphenyl 4 Yl 2 Pyrimidinamine
While dedicated research solely on 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine is not extensively documented in publicly available literature, the academic research trajectories for structurally related 2-aminopyrimidine (B69317) derivatives bearing biphenyl (B1667301) or other aryl substituents are well-established and provide a strong indication of the potential areas of investigation for this compound. A significant focus of this research has been in the domain of oncology, particularly in the development of kinase inhibitors.
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyrimidine scaffold has proven to be an effective "hinge-binding" motif, capable of interacting with the ATP-binding site of various kinases. Research into compounds with a similar 4-aryl-2-aminopyrimidine core has demonstrated potent inhibitory activity against a range of kinases, including those involved in cell cycle regulation and tumor progression. For instance, derivatives of 4,6-diphenylpyrimidin-2-amine (B1348216) have been investigated as inhibitors of Aurora kinase A, a key regulator of mitosis. nih.gov These studies often involve the synthesis of a library of analogues with variations in the substitution patterns on the phenyl rings to establish structure-activity relationships (SAR).
Another significant research avenue for this class of compounds is in the exploration of their antimicrobial and cytotoxic properties. Studies on 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives have revealed their potential to inhibit the growth of various bacterial and fungal strains, as well as to exhibit cytotoxicity against cancer cell lines. researchgate.net This line of inquiry highlights the potential for developing novel anti-infective and anticancer agents based on the 4-(biphenyl-4-yl)pyrimidin-2-amine scaffold.
The following table summarizes some of the key research findings for structurally similar compounds:
| Compound Class | Biological Target/Activity | Key Findings |
| 4,6-Diphenylpyrimidin-2-amine derivatives | Aurora kinase A inhibitors; Anticancer | Identified derivatives that inhibit Aurora kinase A, arrest the cell cycle, and induce apoptosis in cancer cells. nih.gov |
| 4-(2′,4′-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives | Antimicrobial; Cytotoxic | Synthesized compounds showed inhibitory activity against various bacterial and fungal strains and cytotoxicity against a human cancer cell line. researchgate.net |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibitors; Anticancer | Developed potent inhibitors of the USP1/UAF1 complex with anticancer activity against non-small cell lung cancer. acs.org |
Interdisciplinary Approaches in the Study of 4 1,1 Biphenyl 4 Yl 2 Pyrimidinamine
Strategic Approaches to Pyrimidine Core Formation
The construction of the 2-aminopyrimidine (B69317) scaffold is a cornerstone of this synthesis, with several established methods available to organic chemists. These strategies often involve the condensation of a three-carbon synthon with a guanidine (B92328) source to form the six-membered heterocyclic ring.
Multicomponent Reaction (MCR) Strategies for Pyrimidine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 2-aminopyrimidine derivatives, a common MCR involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like a ketone or a β-ketoester), and guanidine or its salts. scholarsresearchlibrary.comresearchgate.net In the context of synthesizing this compound, this would typically involve 4-biphenylcarboxaldehyde as the aldehyde component.
A general representation of a three-component reaction for the synthesis of 2-amino-4,6-diarylpyrimidines is the reaction of an aromatic aldehyde, an acetophenone (B1666503), and a guanidinium (B1211019) salt in the presence of a base. researchgate.net This approach allows for the direct incorporation of the biphenyl group if a biphenyl-substituted aldehyde or acetophenone is used as a starting material. The reaction proceeds through an initial Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes cyclization with guanidine.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product | Yield (%) |
| Aromatic Aldehyde | Acetophenone | Guanidinium Carbonate | Sodium Hydroxide (B78521) | 2-Amino-4,6-diarylpyrimidine | 88-96 |
| Aromatic Aldehyde | Acetophenone | Guanidinium Chloride | Potassium Hydroxide | 2-Amino-4,6-diarylpyrimidine | High |
Cyclization Reactions Utilizing Precursors (e.g., Chalcone Derivatives, 1,3-Dicarbonyl Equivalents)
A highly prevalent and versatile method for the synthesis of 4-aryl-2-aminopyrimidines is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with guanidine. brieflands.comnih.gov This two-step approach first involves the base-catalyzed Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde with an aromatic methyl ketone to form the chalcone. For the target molecule, this would entail the reaction of 4-biphenylcarboxaldehyde with acetophenone or a related ketone.
The resulting biphenyl-containing chalcone is then treated with guanidine hydrochloride in the presence of a base, such as potassium hydroxide or sodium methoxide, typically in a refluxing alcoholic solvent. brieflands.comaaru.edu.jo The reaction proceeds via a Michael addition of guanidine to the enone system of the chalcone, followed by intramolecular cyclization and dehydration to afford the aromatic 2-aminopyrimidine ring.
A variety of chalcone derivatives have been successfully cyclized to their corresponding pyrimidine analogs using guanidine hydrochloride. brieflands.com
| Chalcone Substituent | Base | Solvent | Reaction Time | Product |
| 4-Fluoro-phenyl | KOH | Ethanol | 10 hours | 4-(4-Fluoro-phenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine |
| Unspecified Aryl | NaOH | Ethanol | Not specified | Quinazolin-2,4-dione with pyrimidine moiety |
Reactions Involving Guanidine with Enaminones or Acid Chlorides
Enaminones, which are β-amino-α,β-unsaturated ketones, serve as valuable 1,3-dicarbonyl synthons for pyrimidine synthesis. The reaction of an enaminone with guanidine provides a direct route to 2-aminopyrimidines. To synthesize the target compound, a biphenyl-substituted enaminone would be required. This intermediate can be prepared from a biphenyl methyl ketone and a dimethylformamide acetal. Subsequent reaction with guanidine under basic conditions leads to the formation of the 4-(biphenyl-4-yl)-2-aminopyrimidine. This method offers good regioselectivity in the formation of the pyrimidine ring.
Direct Amination Methodologies for Pyrimidine Derivatives
While less common for the primary synthesis, direct amination of a pre-formed pyrimidine ring can be a viable strategy. This typically involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyrimidine ring. However, for the synthesis of 2-aminopyrimidines, it is more common to introduce the amino group during the ring formation using guanidine. Direct C-H amination methodologies are an emerging field but are not yet standard for this specific transformation.
Introduction of the Biphenyl Moiety
The biphenyl group can be introduced either as part of the initial building blocks for the pyrimidine ring synthesis or installed on a pre-formed pyrimidine core. The latter approach often relies on powerful cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This reaction is a key strategy for introducing the biphenyl moiety onto the pyrimidine scaffold. A common approach involves the coupling of a halogenated pyrimidine derivative with a boronic acid.
For the synthesis of this compound, a plausible route would be the Suzuki-Miyaura coupling of a 4-chloro-2-aminopyrimidine with 4-biphenylboronic acid, or alternatively, the coupling of 4-(4-chlorophenyl)-2-aminopyrimidine with phenylboronic acid. nih.gov The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand, in the presence of a base.
Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines and arylboronic acids, often leading to good to excellent yields. semanticscholar.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | High |
| Solid-supported chloropyrimidine | Arylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | Moderate |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination stands as a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and amines. wikipedia.orgbeilstein-journals.org Its development has provided a more efficient and versatile alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org
The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org Key steps include the oxidative addition of the aryl halide to the palladium catalyst, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org
Over the years, the methodology has evolved through several "generations" of catalyst systems, primarily defined by the phosphine ligands used. wikipedia.org The choice of ligand is critical, influencing the reaction's efficiency, scope, and the conditions required. Early systems had limitations, but the development of sterically hindered and bidentate phosphine ligands, such as XPhos and BINAP, has significantly expanded the reaction's applicability, allowing for the coupling of a wide array of amines and aryl partners under milder conditions. wikipedia.orgnih.gov For instance, the synthesis of phenylurea-pyrimidine derivatives has been successfully achieved using a palladium-catalyzed Buchwald-Hartwig amination for the key C-N bond formation step. researchgate.net Microwave irradiation has also been employed to accelerate these couplings, leading to good to excellent yields of aminated products. beilstein-journals.org
Table 1: Key Components in Buchwald-Hartwig Amination
| Component | Role | Examples |
|---|---|---|
| Catalyst Precursor | Source of active Palladium(0) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates key steps | XPhos, BINAP, DPPF, TrixiePhos |
| Base | Facilitates deprotonation of the amine | KOt-Bu, Cs₂CO₃, t-BuONa |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
Synthesis of Diverse this compound Analogues
Regioselective Synthesis of Substituted this compound Derivatives
The regioselective synthesis of substituted pyrimidinamine derivatives is crucial for establishing structure-activity relationships. A common strategy involves the condensation of acetyl heterocycles with dimethylformamide dimethyl acetal, which produces enaminones. nih.gov These intermediates can then be cyclized with appropriately substituted aryl guanidines to regioselectively yield the desired 4-aryl-2-(phenylamino)pyrimidines. nih.gov This method allows for precise control over the placement of substituents on the pyrimidine core.
Another powerful approach for achieving regioselectivity is through sequential, chemoselective cross-coupling reactions. nih.gov By using a substrate with multiple leaving groups of different reactivities (e.g., bromide, chloride, fluorosulfate), substituents can be installed in a stepwise manner. The general order of reactivity in Suzuki cross-coupling reactions is -Br > -OSO₂F > -Cl. nih.gov This differential reactivity allows for the selective functionalization of one position while leaving others intact for subsequent reactions, enabling the controlled synthesis of polysubstituted heteroaromatic compounds. nih.gov
One-Pot Synthetic Procedures for Pyrimidinylguanidine Derivatives
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. A straightforward one-pot methodology has been developed for the synthesis of novel 4,5-biphenyl-2-pyrimidinylguanidine compounds. nih.govresearchgate.net This procedure involves the direct reaction of isoflavones with biguanide (B1667054) or dimethyldiguanide. nih.gov The method is noted for its simplicity and ability to accommodate a variety of substrates, resulting in good yields and high purities of the final products. nih.govresearchgate.net Such an approach is highly valuable for creating libraries of related compounds for further research. nih.gov The development of multi-component reactions (MCRs), often performed in environmentally benign solvents like water, represents a key goal in modern organic synthesis. sid.ir
Table 2: Example of One-Pot Synthesis for Pyrimidinylguanidine Derivatives
| Reactant 1 | Reactant 2 | Product Type | Key Features |
|---|---|---|---|
| Isoflavones | Biguanide or Dimethyldiguanide | 4,5-Biphenyl-2-pyrimidinylguanidines | Simple, good yields, suitable for library synthesis nih.gov |
| Aromatic Aldehydes, Malononitrile | Barbituric Acid | Pyrano[2,3-d]pyrimidinones | Catalyst-mediated, often in aqueous media sid.ir |
Advanced Derivatization and Functionalization Techniques
Targeted Functionalization of the Biphenyl Scaffold for Property Modulation
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com Targeted functionalization of this unit within the this compound framework is a key strategy for modulating its physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for constructing the biphenyl core and introducing diverse substituents. mdpi.com
By systematically altering the substituents on the biphenyl rings, researchers can fine-tune properties such as solubility, electronic character, and steric profile. For example, in the development of herbicides, a series of biphenyl-pyrimidine compounds were synthesized with various substituents on the distal phenyl ring, leading to significant differences in their biological activity. mdpi.com Similarly, the functionalization of biphenyl scaffolds has been crucial in designing inhibitors for enzymes like aggrecanase-1 and 17β-HSD1, where modifications to the biphenyl unit directly impact binding affinity and selectivity. nih.govuaz.edu.mx Computational methods, such as molecular docking, are often used in conjunction with synthesis to rationally design derivatives with improved properties. uaz.edu.mx
Chemical Derivatization for Enhanced Analytical Detection and Specificity (e.g., Mass Spectrometry)
The accurate detection and quantification of chemical compounds in complex matrices often require derivatization, especially for analysis by liquid chromatography-mass spectrometry (LC-MS). scispace.com For amine-containing compounds like this compound, derivatization can significantly improve ionization efficiency, chromatographic retention, and detection sensitivity. nih.govresearchgate.net
A common strategy involves reacting the primary or secondary amine with a derivatizing reagent that introduces a tag with favorable analytical properties. nih.gov This tag can be a permanently charged moiety or a group that is easily ionizable. For instance, reagents can be designed to yield specific, characteristic fragment ions during tandem mass spectrometry (MS/MS), which allows for highly selective and sensitive detection. nih.gov This approach is particularly useful for distinguishing the target analyte from isobaric interferences in biological or environmental samples. nih.gov Various reagents and protocols have been developed for the derivatization of amines, enabling robust and reliable quantification at very low concentrations. nih.govresearchgate.netnih.gov
Intermediate Derivatization Methods in Compound Synthesis
Intermediate derivatization is a strategic approach in synthetic chemistry that facilitates the efficient generation of compound libraries from a common precursor. This methodology is particularly valuable in drug discovery and medicinal chemistry for exploring the structure-activity relationships (SAR) of a new chemical scaffold. For the synthesis of this compound and its analogues, derivatization of key intermediates allows for the introduction of diverse chemical functionalities at various positions on the 2-aminopyrimidine core.
A prevalent strategy involves the initial construction of a functionalized pyrimidine ring, which then serves as a versatile intermediate for subsequent chemical modifications. One such powerful method begins with a Biginelli multicomponent reaction to form a dihydropyrimidine-2-thione. This intermediate is not the final product but a platform for diversification. acs.org The thione is converted into a more reactive 2-methylsulfonylpyrimidine intermediate through a two-step sequence involving S-alkylation followed by oxidation. acs.org The methylsulfonyl group is an excellent leaving group, enabling its displacement by a wide array of nucleophiles, such as various primary and secondary amines, to yield a diverse library of 2-aminopyrimidine derivatives. acs.org
Another widely used intermediate derivatization approach employs halogenated pyrimidines. Dichlorinated pyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, serve as highly useful precursors. mdpi.com The differential reactivity of the halogen atoms, influenced by the electronic effects of other ring substituents, can allow for regioselective nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This enables the sequential and controlled introduction of different nucleophiles, including various amines and alkoxides, at specific positions on the pyrimidine ring. mdpi.comnih.gov This method provides a convergent route to complex, multi-substituted pyrimidine analogues. For instance, commercially available halogenated pyrimidines can be reacted with a range of nucleophiles to prepare diverse intermediates, which are then further reacted, for example with an aniline (B41778) derivative, to produce the final target compounds. nih.gov
The synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles can be achieved via a Biginelli-inspired three-component reaction involving α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This process proceeds through a 2-amino-1,4-dihydropyrimidine-5-carbonitrile intermediate, which spontaneously aromatizes to yield the final product. nih.gov By varying each of the three starting components, this method allows for extensive derivatization and exploration of the chemical space around the 2-aminopyrimidine scaffold. nih.gov
The following table summarizes key intermediate derivatization strategies used in the synthesis of 2-aminopyrimidine analogues.
| Key Intermediate | Derivatization Reagent(s) | Key Transformation | Resulting Analogue Series | Reference |
|---|---|---|---|---|
| Dihydropyrimidine-2-thione | 1. Methyl Iodide 2. Oxidizing Agent 3. Various Amines (R-NH₂) | Displacement of a methylsulfonyl group | 2-(Substituted-amino)-4-arylpyrimidines | acs.org |
| 2-Amino-4,6-dichloropyrimidine | Various Amines (R-NH₂), Alkoxides (R-O⁻) | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-4,6-disubstituted pyrimidines | mdpi.com |
| 4-Chloropyrimidine derivative | Various Nucleophiles (e.g., 4-morpholinoaniline) | Nucleophilic Substitution | N-aryl-pyrimidin-2-amine derivatives | nih.gov |
| 2-Hydrazinopyrimidine derivative | Isothiocyanates, Ethyl Bromoacetate | Cyclocondensation | Fused pyrimidine heterocycles (e.g., thiazolidinone-pyrimidines) | nih.gov |
Enzyme Inhibition Studies
Inositol Trisphosphate Kinase A (InsP3Kinase-A) Inhibition
There is no available research data detailing the inhibitory activity of this compound against Inositol Trisphosphate Kinase A (InsP3Kinase-A). Therefore, analysis of its inhibition mechanism and binding interactions is not possible.
No studies were found that describe a competitive inhibition mechanism for this compound with respect to InsP3Kinase-A.
Without evidence of inhibition, there is no data on the binding mode, pocket interactions, or key amino acid residues involved in a potential interaction between this compound and InsP3Kinase-A.
Cyclin-Dependent Kinase (CDK) Inhibition
There is no available research data specifically evaluating the inhibitory activity of this compound against Cyclin-Dependent Kinases (CDKs).
No specific inhibitory concentrations (IC₅₀) or other activity metrics for this compound against any specific CDKs, such as CDK1, CDK2, or the CDK2/cyclin A complex, have been reported in the scientific literature. While other novel aminopyrimidine derivatives have been explored as potential CDK inhibitors, data for the subject compound is absent. nih.govnih.gov
The prompt specifically mentions pyrazolopyrimidine, a related but distinct chemical structure. The core of the subject compound is a pyrimidinamine. Generally, pyrimidine-based scaffolds, including aminopyrimidines, are recognized as effective adenine (B156593) bioisosteres. nih.gov Adenine, a key component of adenosine (B11128) triphosphate (ATP), binds to a highly conserved region in the active site of kinases known as the hinge region. academie-sciences.fr By mimicking the hydrogen bonding pattern of adenine, pyrimidine-based inhibitors can occupy the ATP-binding pocket, preventing the natural substrate ATP from binding and thereby inhibiting the enzyme's catalytic activity. nih.govnih.gov This bioisosteric relationship is a fundamental principle in the design of many kinase inhibitors. academie-sciences.fr
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a crucial transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.
Allosteric inhibitors offer a distinct advantage over traditional ATP-competitive inhibitors by binding to a site on the enzyme other than the active site, inducing a conformational change that modulates the enzyme's activity. This can lead to greater selectivity and a lower likelihood of resistance. While some pyrimidine derivatives have been investigated as allosteric EGFR inhibitors, current scientific literature does not specifically report on the allosteric inhibition of EGFR by this compound. Research on compounds with similar backbones, such as anilino pyrimidines, has shown potential for allosteric inhibition of EGFR mutants, suggesting a possible avenue for future investigation into the specific activity of this compound.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Although various biphenyl and pyrimidine-containing compounds have been explored as VEGFR-2 inhibitors, there is currently no direct scientific evidence to suggest that this compound acts as an inhibitor of VEGFR-2.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The modulation of NAPE-PLD activity is of interest for various physiological processes. While some pyrimidine-carboxamide derivatives have been identified as NAPE-PLD inhibitors, the scientific literature does not currently contain reports of this compound inhibiting this enzyme.
Acetohydroxyacid Synthase (AHAS) Inhibition
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. As this pathway is absent in animals, AHAS is an attractive target for the development of herbicides.
Recent studies have highlighted a class of pyrimidine-biphenyl hybrids as potent novel inhibitors of AHAS. Within this class, compounds designated as 4aa and 4bb , which are structurally analogous to this compound, have demonstrated significant inhibitory activity against Arabidopsis thaliana AHAS. nih.govacs.org These compounds exhibit higher potency than existing commercial herbicides like bispyribac (B138428) and flumetsulam. nih.govacs.org
The inhibitory mechanism of these pyrimidine-biphenyl hybrids involves blocking the substrate access channel of the AHAS enzyme. Molecular docking studies suggest that the biphenyl moiety penetrates deep into a hydrophobic cavity of the enzyme, while the pyrimidine ring remains exposed to the solvent. nih.gov This binding mode is thought to contribute to the high inhibitory efficacy of this class of compounds.
| Compound | Ki (μM) |
|---|---|
| 4aa | 0.09 |
| 4bb | 0.02 |
| Bispyribac (Control) | 0.54 |
| Flumetsulam (Control) | 0.38 |
Other Enzyme Inhibition Profiles (e.g., 5-lipoxygenase, acetylcholinesterase, butyrylcholinesterase)
The potential for this compound to inhibit other enzymes has also been a subject of interest.
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. While a related compound, 2-(4-(biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52), has been identified as a 5-LOX inhibitor, there is no specific data confirming this activity for this compound. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) and are targets for the treatment of Alzheimer's disease. Although various biphenyl and pyrimidine derivatives have been investigated as cholinesterase inhibitors, there is no direct evidence in the current literature to indicate that this compound possesses inhibitory activity against either AChE or BChE.
Modulation of Cellular Processes and Pathways
Cell Cycle Progression Interference (e.g., G0-G1, G2/M Phase Arrest)
While direct studies on this compound are limited, research on structurally related compounds provides insight into its potential mechanisms for interfering with cell cycle progression. A study on 4,6-diarylpyrimidin-2-amine derivatives, which share the aminopyrimidine core, revealed that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This arrest prevents cells from entering mitosis, thereby halting their proliferation. mdpi.com
Similarly, investigations into hydroxylated biphenyl compounds, which share the biphenyl moiety, have also demonstrated an ability to induce cell cycle arrest at the G2/M transition in malignant melanoma cells. researchgate.net This evidence suggests that the biphenyl-pyrimidine scaffold may possess the ability to disrupt the normal progression of the cell cycle, a key mechanism for its anti-proliferative effects.
Programmed Cell Death (Apoptosis) Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. Research on compounds structurally analogous to this compound indicates a strong potential for apoptosis induction. For instance, certain 4,6-diarylpyrimidin-2-amine derivatives have been shown to trigger the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP). mdpi.com Caspases are a family of proteases that are essential for the execution of apoptosis, and their activation is a hallmark of this process. mdpi.com
Furthermore, studies on hydroxylated biphenyl compounds confirm their ability to induce apoptosis, as demonstrated by annexin (B1180172) V and TUNEL assays, alongside evidence of caspase activation and PARP cleavage. researchgate.net The apoptotic mechanism in imidazo[1,2-a]pyrimidine (B1208166) derivatives has been linked to an increase in the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. ijpsjournal.com These findings collectively suggest that the biphenyl-pyrimidine structure is capable of activating intrinsic apoptotic pathways in cancer cells.
Anti-proliferative Effects in Various Cancer Cell Lines
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govnih.gov Derivatives have shown potent anti-proliferative activity across a diverse range of cancer cell lines, including glioblastoma, triple-negative breast cancer, colon cancer, and lung cancer. nih.govnih.gov The introduction of a biphenyl group can further enhance this activity. For example, the compound 4-([1,1′-biphenyl]-4-yl)-6-(2,3-dimethoxyphenyl)pyrimidin-2-amine has been synthesized and evaluated as part of a library of potential anticancer agents. mdpi.com The cytotoxic effects are often dose-dependent and can be significantly more potent than parent compounds, with some derivatives showing EC₅₀ values in the low micromolar range. nih.govnih.gov
The table below summarizes the anti-proliferative activity of various pyrimidine and biphenyl derivatives against several cancer cell lines, illustrating the potential of this chemical class.
| Compound Class | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| N-benzyl aminopyrimidine derivative (2a) | Glioblastoma (U87MG) | 5-8 | nih.govnih.gov |
| N-benzyl aminopyrimidine derivative (2a) | Triple-Negative Breast Cancer (MDA-MB-231) | 5-8 | nih.govnih.gov |
| N-benzyl aminopyrimidine derivative (2a) | Oral Squamous Cell Carcinoma (CAL-27) | 5-8 | nih.govnih.gov |
| Imidazo[1,2-a]pyrimidine derivative (3d) | Breast Cancer (MCF-7) | 43.4 | ijpsjournal.com |
| Imidazo[1,2-a]pyrimidine derivative (4d) | Breast Cancer (MCF-7) | 39.0 | ijpsjournal.com |
| Imidazo[1,2-a]pyrimidine derivative (3d) | Breast Cancer (MDA-MB-231) | 35.9 | ijpsjournal.com |
| Imidazo[1,2-a]pyrimidine derivative (4d) | Breast Cancer (MDA-MB-231) | 35.1 | ijpsjournal.com |
| Pyrazolo[1,5-a]pyrimidine derivative (4d) | Liver Cancer (HepG2) | 0.14 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (4e) | Breast Cancer (MCF-7) | 0.22 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative (4c) | Lung Cancer (A549) | 1.13 | nih.gov |
| Thienopyrimidine/Sulfonamide hybrid (3b) | Breast Cancer (MDA-MB-231) | 4.45 | mdpi.com |
| Thienopyrimidine/Sulfonamide hybrid (4bi) | Breast Cancer (MCF-7) | 6.17 | mdpi.com |
| Hydroxylated Biphenyl Compound (11) | Malignant Melanoma | 1.7 | researchgate.net |
| 4-aminopyrazolo[3,4-d]pyrimidine (12c) | Renal Cancer (UO-31) | 0.87 | mdpi.com |
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)
The 2-aminopyrimidine core is a versatile scaffold that imparts significant antimicrobial properties. google.com Derivatives have demonstrated broad-spectrum activity against various microbial pathogens, making them a focus of research in the face of growing antimicrobial resistance. google.com
Antibacterial Activity: Biphenyl and 2-aminopyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 4-(biphenyl-4-yl)-1,4-dihydropyridine derivatives exhibit potent antibacterial activity against Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 50 μg/ml. Other studies have highlighted biphenyl derivatives with strong inhibitory activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values reaching 3.13 μg/mL and 6.25 μg/mL, respectively.
Antifungal Activity: Numerous pyrimidine derivatives have been developed as agricultural fungicides, with some achieving commercial success. Research has shown that novel pyrimidine compounds can possess antifungal activities equal to or greater than commercial fungicides like flumorph (B1672888) and dimethomorph. For example, a series of pyrimidine derivatives containing an amide moiety showed excellent activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml).
Antitubercular Activity: Derivatives of the pyrimidine scaffold have also been investigated for their potential against Mycobacterium tuberculosis. Certain N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown potent activity, with one of the most effective compounds displaying a MIC₉₀ value of 0.488 µM while remaining non-cytotoxic to Vero cells.
The table below presents the antimicrobial efficacy of representative compounds.
| Compound Class | Target Organism | Activity Metric (µg/mL or µM) | Reference |
| 2-aminopyrimidine derivative (S1) | S. aureus | MIC: 16.26 | |
| 2-aminopyrimidine derivative (S7) | B. subtilis | MIC: 17.34 | |
| 2-aminopyrimidine derivative (S7) | E. coli | MIC: 17.34 | |
| 2-aminopyrimidine derivative (S7) | A. niger (fungus) | MIC: 17.34 | |
| 4-(biphenyl-4-yl)pyridine derivative | Gram-negative bacteria | MIC: 50 | |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MRSA | MIC: 3.13 | |
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis | MIC₉₀: 0.488 µM |
Herbicidal Activities and Target Pathway Disruption
Pyrimidine-biphenyl hybrids have been designed and synthesized as potent herbicides. A primary mechanism of action for these compounds is the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an ideal target for herbicides.
Several pyrimidine-biphenyl hybrids have demonstrated excellent post-emergence herbicidal activity across a broad spectrum of weeds at application rates of 37.5-150 grams of active ingredient per hectare. Notably, some of these compounds have shown higher herbicidal activity than the commercial herbicide bispyribac, particularly against AHAS inhibitor-resistant weeds like Descurainia sophia and Ammannia arenaria. This suggests that the pyrimidine-biphenyl scaffold has significant potential for developing new herbicides to manage resistant weed populations. Phenylpyrimidine derivatives have also been studied and show noticeable pre-emergent herbicidal activities by inhibiting weed seed germination.
Antioxidant Activity Evaluation
Derivatives of 2-aminopyrimidine are known to possess antioxidant properties. The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
Studies on various substituted pyrimidine derivatives have shown moderate to good antioxidant activity. For example, certain 2-aminopyrimidine derivatives displayed outstanding antioxidant properties with IC₅₀ values as low as 13.33 μg/ml in DPPH assays. The presence and position of specific substituent groups, such as sulfhydryl (-SH), amino (-NH₂), chloro (-Cl), and bromo (-Br) groups, on the pyrimidine or associated aryl rings can significantly influence the antioxidant potency.
Immunomodulatory Properties
The biphenyl-pyrimidine scaffold is associated with significant immunomodulatory and anti-inflammatory activities. 2-aminopyrimidine derivatives are recognized for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways and mediators.
Research has shown that pyrimidine derivatives can suppress the activity of cyclooxygenase (COX-1 and COX-2) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE₂. Some derivatives exhibit high selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with COX-1 inhibition. Beyond COX inhibition, these compounds can also modulate other inflammatory mediators, including nitric oxide (NO), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and various cytokines.
Furthermore, the biphenyl moiety has been explored in the context of cancer immunotherapy. Biphenyl-based small molecules have been developed as immune checkpoint inhibitors that target the interaction between Programmed Cell Death-1 (PD-1) and its ligand (PD-L1). By blocking this interaction, these compounds can prevent cancer cells from suppressing the body's T-cell-mediated immune response, thereby enhancing the immune system's ability to fight the tumor. The inhibition of other kinases, such as MAP4K1, by pyrimidine compounds has also been proposed as a strategy to enhance the activity and effectiveness of T-cells against cancer.
Detailed Molecular Interactions with Biological Targets
The binding of this compound to its biological targets, presumed to be primarily protein kinases, is governed by a combination of specific non-covalent interactions. These interactions collectively determine the stability of the protein-ligand complex and the compound's inhibitory potency.
Hydrogen bonds are critical for the specific recognition of 2-aminopyrimidine-based inhibitors by protein kinases nih.gov. The 2-amino group and one of the pyrimidine ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, forming a characteristic bidentate hydrogen bonding pattern with the backbone of the kinase hinge region nih.gov. This interaction mimics the binding of the adenine moiety of ATP. For this compound, the exocyclic amino group and a nitrogen atom in the pyrimidine ring are predicted to be the primary sites for hydrogen bond formation with the target protein.
Table 1: Predicted Hydrogen Bonding Interactions
| Donor Atom in Ligand | Acceptor Atom in Protein (Hinge Region) | Interaction Type |
|---|---|---|
| Amino Group (-NH2) | Backbone Carbonyl Oxygen | Hydrogen Bond |
| Pyrimidine Ring Nitrogen | Backbone Amide Hydrogen | Hydrogen Bond |
Note: This table represents a generalized prediction based on common binding modes of 2-aminopyrimidine kinase inhibitors. The specific residues involved would vary depending on the target kinase.
Van der Waals forces, although individually weak, collectively contribute significantly to the binding affinity of a ligand to its protein target. For this compound, the large, non-polar surface area of the biphenyl group would allow for extensive van der Waals contacts with hydrophobic amino acid residues within the ATP-binding pocket. These interactions are crucial for the stability of the protein-ligand complex. The shape complementarity between the biphenyl group and the hydrophobic pocket is a key determinant of the binding affinity and selectivity of the inhibitor.
The aromatic rings of the biphenyl and pyrimidine moieties of this compound are capable of engaging in various π-system interactions. These can include:
π–π Stacking: This can occur between the aromatic rings of the ligand and the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan within the binding site.
π–Alkyl Interactions: These interactions can form between the aromatic rings of the compound and the alkyl side chains of amino acids like valine, leucine, and isoleucine.
Cation–π Interactions: If a positively charged amino acid residue, such as lysine (B10760008) or arginine, is present in the binding pocket, its positive charge can interact favorably with the electron-rich π-system of the ligand's aromatic rings.
Table 2: Summary of Potential Molecular Interactions
| Interaction Type | Ligand Moiety Involved | Potential Protein Residues Involved |
|---|---|---|
| Hydrogen Bonding | 2-Aminopyrimidine | Hinge Region Backbone |
| Van der Waals Forces | Biphenyl, Pyrimidine | Hydrophobic Pocket Residues |
| π–π Stacking | Biphenyl, Pyrimidine | Phenylalanine, Tyrosine, Tryptophan |
| π–Alkyl Interactions | Biphenyl, Pyrimidine | Valine, Leucine, Isoleucine, Alanine |
Design Principles and Lead Optimization Strategies
Lead optimization for this class of compounds involves a multi-pronged approach, combining classical medicinal chemistry strategies with modern computational methods to enhance desired properties such as potency, selectivity, and metabolic stability.
The modification of substituents on the biphenyl and pyrimidine rings is a primary strategy for modulating the biological activity of this scaffold. Research has demonstrated that the nature, position, and electronic properties of these substituents are critical determinants of potency.
In the development of biphenyl-substituted diarylpyrimidines as potential antiviral agents, the electronic effect and position of substituents on the terminal phenyl ring were found to be key factors for antiviral activity. nih.gov Studies revealed a clear trend where electron-withdrawing groups enhanced potency more than electron-donating groups. nih.gov Furthermore, the position of the substituent had a significant impact, with substitutions at the 4'-position generally yielding the highest activity. nih.gov
For instance, a series of biphenyl-DAPYs (diarylpyrimidines) showed that a cyano (CN) group at the 4'-position resulted in the most potent compound against wild-type HIV-1, with an EC50 value of 0.027 µM. nih.gov This was a significant improvement over compounds with methyl (CH3) or methoxy (B1213986) (OCH3) groups. nih.gov The introduction of substituents with heteroatoms has also been shown to improve tumor selectivity in certain cancer cell lines. mdpi.com
| Compound Series | R1 Substituent (Position 3) | R2 Substituent (Biphenyl 4'-position) | Observed Activity Trend (R2 Substituent) nih.gov |
|---|---|---|---|
| Biphenyl-DAPYs | Fluorine (F) | Cyano (CN) | CN > F ≈ Cl > CH3 > OCH3 |
| Biphenyl-DAPYs | Fluorine (F) | Fluorine (F) | |
| Biphenyl-DAPYs | Fluorine (F) | Chlorine (Cl) | |
| Biphenyl-DAPYs | Fluorine (F) | Methyl (CH3) | |
| Biphenyl-DAPYs | Fluorine (F) | Methoxy (OCH3) |
Similarly, studies on other pyrimidine derivatives have shown that optimizing aryl substituents can lead to subnanomolar inhibitory concentrations. nih.gov The addition of groups capable of forming hydrogen bonds or participating in other key interactions within the target's binding site is a common and effective strategy. nih.gov
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones that retain the biological activity of the original compound. niper.gov.innih.gov This technique is valuable for discovering novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or a different intellectual property profile. nih.govnamiki-s.co.jp
For pyrimidine-based compounds, scaffold hopping has been successfully employed to move from known scaffolds to novel, active ones. For example, in the pursuit of Notum inhibitors, researchers performed a scaffold hop from thienopyrimidine acids to identify furano[2,3-d]pyrimidine amides as potent new leads. nih.gov This transition maintained the key pharmacophoric elements required for binding while introducing a new core structure. Other examples include the development of pyridine-annulated purines from purine (B94841) and imidazo-pyridine derivatives for anticancer applications. rsc.org This approach allows for the exploration of new chemical space while leveraging the knowledge gained from an existing active compound. niper.gov.in
Bioisosterism involves the replacement of a functional group or moiety within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. cambridgemedchemconsulting.comchem-space.com This strategy is widely used to fine-tune a compound's properties, including potency, selectivity, and metabolic stability. chem-space.com
In the context of this compound, the biphenyl group is a prime candidate for bioisosteric replacement. The phenyl ring is a common structural element, and its replacement with other groups can lead to improved characteristics. enamine.net Saturated, conformationally rigid bicyclic molecules, such as bicyclo[1.1.1]pentanes and spiro[3.3]heptane, have been explored as bioisosteres for benzene (B151609) rings. enamine.net These replacements can alter the molecule's lipophilicity and solubility, potentially improving its ADME (absorption, distribution, metabolism, and excretion) profile while maintaining the necessary spatial orientation of substituents for target binding. enamine.net
Other common bioisosteric replacements for a phenyl ring include heterocycles like pyridyl or thiophene (B33073) groups. cambridgemedchemconsulting.com The pyrimidine ring itself can be considered a bioisostere of a purine scaffold in certain contexts. mdpi.com Such replacements can introduce new interaction points, modulate pKa, and block sites of metabolism, thereby enhancing both potency and selectivity. cambridgemedchemconsulting.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
Several QSAR studies have been performed on pyrimidine derivatives, including structures closely related to 4,6-diaryl-2-pyrimidinamine. ijpbs.netresearchgate.net These studies typically involve calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a predictive model. nih.govijpbs.net
For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model had superior predictive power compared to a linear MLR model, indicating complex relationships between structure and activity. nih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been applied to N-phenylpyrimidine-4-amine derivatives. mdpi.com These methods provide 3D contour maps that visualize the regions where modifications to steric, electrostatic, or other fields would favorably or unfavorably impact biological activity, offering direct guidance for the design of more potent analogs. mdpi.com
Conformational Effects on Inhibitory Potency and Target Binding
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For flexible molecules like this compound, which has a rotatable bond between the two phenyl rings, the molecule can adopt numerous conformations. However, typically only one or a small subset of these conformations is "bioactive" or responsible for binding to the target.
Understanding and controlling molecular conformation can lead to significant improvements in inhibitory potency. One powerful strategy is the use of conformational constraint, where the molecule's flexibility is reduced to lock it into the desired bioactive conformation. This approach has been successfully applied to 2-phenylaminopyrimidine derivatives through macrocyclization. nih.gov By creating a cyclic analog, the rotational freedom is limited, which can pre-organize the molecule for optimal binding, thus reducing the entropic penalty upon binding and increasing affinity. nih.gov
Structure-based drug design, often aided by X-ray crystallography or molecular modeling, is essential for understanding the conformational requirements of the binding site. nih.gov For kinase inhibitors, for instance, binding to different conformational states of the enzyme (e.g., the inactive αC-helix "out" conformation) can be a source of potency and selectivity. chemrxiv.org Therefore, designing molecules that preferentially bind to a specific protein conformation is a key strategy for enhancing inhibitory potency and achieving selectivity over related targets. chemrxiv.org
Computational and Theoretical Chemistry Studies of 4 1,1 Biphenyl 4 Yl 2 Pyrimidinamine
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in understanding how a ligand, such as a 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine derivative, interacts with a biological receptor, typically a protein. These simulations can predict the preferred orientation of the ligand within the receptor's binding site and estimate the strength of the interaction.
Molecular docking studies on compounds with the pyrimidine-biphenyl scaffold reveal consistent binding patterns across various protein targets, particularly kinases. The core structure typically orients itself to form key interactions within the active site.
The 2-aminopyrimidine (B69317) moiety is a crucial pharmacophore that often acts as a hydrogen bond donor and acceptor, anchoring the ligand to the protein's "hinge" region, a flexible segment that connects the N- and C-lobes of kinase domains. mdpi.com For instance, docking studies of pyrimidine (B1678525) derivatives into cyclin-dependent kinase 2 (CDK2) show the pyrimidine nitrogen atoms and the exocyclic amino group forming hydrogen bonds with the backbone of hinge residues. nih.gov
The biphenyl (B1667301) group generally extends into a hydrophobic pocket within the active site. mdpi.com The orientation of the two phenyl rings can adapt to the shape and properties of this pocket, forming favorable van der Waals and hydrophobic interactions. mdpi.com In some receptors, this biphenyl tail fits into an arene-rich subpocket, where it can establish stabilizing π-alkyl or π-stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. mdpi.comnih.gov The flexibility of the bond connecting the two phenyl rings allows the molecule to adopt a conformation that maximizes these favorable contacts.
A primary goal of molecular docking and dynamics is to predict the binding affinity between a ligand and its receptor, which is often correlated with experimental values like the half-maximal inhibitory concentration (IC50). nih.gov Computational methods calculate a "docking score" or estimate the binding free energy (ΔG_bind), with more negative values indicating a stronger interaction. nih.govnih.gov
Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate binding free energies from molecular dynamics simulation trajectories, providing a more refined prediction by accounting for solvent effects and molecular motion. nih.gov These calculated energies are driven by a combination of van der Waals interactions, electrostatic forces, and the energetic penalty of removing the ligand and the binding site from the solvent (desolvation). nih.gov
Studies on various pyrimidine and biphenyl derivatives have shown a strong correlation between computationally predicted binding energies and their experimentally determined inhibitory activities. For example, pyrimidine derivatives targeting CDK2 have shown calculated binding energies ranging from -7.4 to -7.9 kcal/mol, corresponding to significant antioxidant activity. nih.gov Similarly, pyrimidine dicarboxamide inhibitors of matrix metalloproteinase-13 (MMP-13) demonstrated a quantitative agreement between computed relative free energies and experimental IC50 values, which spanned from 8 nM to 6600 nM. nih.gov
| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC50) | Reference |
|---|---|---|---|---|
| Pyrimidine Derivatives | CDK2 (1HCK) | -7.4 to -7.9 | 98.5 to 117.8 µg/ml | nih.gov |
| Pyrimidine Dicarboxamides | MMP-13 | Correlated ΔΔG_bind | 8 nM to 6600 nM | nih.gov |
Computational simulations are highly effective at identifying the specific amino acid residues within a receptor's active site that are crucial for ligand binding. nih.gov For the this compound scaffold, these interactions can be categorized based on the part of the molecule involved.
Aminopyrimidine Core Interactions: This part of the molecule is primarily responsible for hydrogen bonding. In kinase inhibition, for example, it frequently forms hydrogen bonds with the backbone amide and carbonyl groups of residues in the hinge region. Docking of pyrimidine derivatives into CDK2 identified hydrogen bonds with residues such as GLU 12 and THR 14. nih.gov
Biphenyl Moiety Interactions: The biphenyl group typically engages with nonpolar residues. These interactions are predominantly hydrophobic and van der Waals in nature. In CDK2, key hydrophobic interactions were observed with residues like VAL 18, VAL 63, and ILE 10. nih.gov Additionally, π-stacking or π-alkyl interactions can occur with aromatic residues such as phenylalanine (PHE), tyrosine (TYR), and tryptophan (TRP) that often line these hydrophobic pockets. nih.gov
The identification of these critical residues is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance potency and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and conformational behavior of a molecule, independent of a biological receptor.
DFT is used to calculate fundamental electronic properties, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. rsc.org
For donor-acceptor molecules like derivatives of this compound, the HOMO is often localized on the electron-donating part of the molecule (the aminobiphenyl group), while the LUMO is localized on the electron-accepting pyrimidine ring. frontiersin.org This spatial separation of the frontier orbitals is a hallmark of systems capable of intramolecular charge transfer (ICT) upon electronic excitation. frontiersin.org A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited. rsc.org
DFT calculations on a closely related analog, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, were used to determine its electronic properties, including HOMO-LUMO energies and the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net
| Compound Series | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Push–Pull Purines | DFT | -6.04 to -5.25 | -3.15 to -2.18 | 2.89 to 3.07 | nih.gov |
| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine | DFT/B3LYP | -6.26 | -0.88 | 5.38 | irjweb.com |
Quantum chemical calculations are used to explore the molecule's conformational landscape by performing a potential energy surface (PES) scan. This involves systematically changing a specific torsion angle and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. The resulting plot of energy versus torsion angle reveals the lowest-energy conformations (energy minima) and the energy barriers to rotation. nih.gov
For biphenyl-pyrimidine systems, the torsion angle between the two phenyl rings is typically non-zero in the ground state (S₀) due to steric hindrance between ortho hydrogens, resulting in a twisted conformation. nih.gov Upon excitation to the first singlet excited state (S₁), the geometry can change significantly. Theoretical studies on related push-pull systems show that the molecule may become more planar to facilitate intramolecular charge transfer. nih.gov In some cases, a fully twisted (90°) conformation can become energetically favorable in the excited state, leading to specific photophysical properties. nih.gov These conformational changes, governed by the torsion angles, are crucial for the molecule's function in applications such as optoelectronic devices. frontiersin.org
| Compound Derivative | State | Torsion Angle (Description) | Angle (Degrees) | Reference |
|---|---|---|---|---|
| D1 (Dimethylamino derivative) | S₀ (Ground State) | C₅C₆C₇C₈ (Biphenyl twist) | ~37° | nih.gov |
| D1 (Dimethylamino derivative) | S₁ (Excited State, Planar) | C₅C₆C₇C₈ (Biphenyl twist) | ~29° | nih.gov |
| D1 (Dimethylamino derivative) | S₁ (Excited State, Twisted) | C₉C₁₀N₁C₁₁ (Amine twist) | ~90° | nih.gov |
| D2 (Diphenylamino derivative) | S₀ (Ground State) | C₅C₆C₇C₈ (Biphenyl twist) | ~37° | nih.gov |
| D2 (Diphenylamino derivative) | S₁ (Excited State) | C₉C₁₀N₁C₁₁ (Amine twist) | ~40° | nih.gov |
Mapping of Molecular Electrostatic Potential Surfaces (MESP)
The Molecular Electrostatic Potential Surface (MESP) is a crucial theoretical tool used in computational chemistry to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MESP map is generated by calculating the electrostatic potential on the molecule's electron density surface. researchgate.net This visual representation uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential, respectively. researchgate.net
For this compound, computational studies of structurally related pyrimidine derivatives provide insight into its likely MESP characteristics. The map would be expected to show the most electron-rich regions (red/yellow) concentrated around the electronegative nitrogen atoms of the pyrimidine ring. researchgate.net These sites represent the primary centers for electrophilic interactions and hydrogen bond acceptance.
Conversely, the hydrogen atom of the 2-amino group attached to the pyrimidine ring would exhibit a positive electrostatic potential, appearing as a blue region on the MESP map. researchgate.net This positive potential indicates its role as a hydrogen bond donor. The biphenyl group, being largely composed of carbon and hydrogen atoms, would display a more neutral potential, though the electronic interplay between the biphenyl donor and pyrimidine acceptor moieties can induce subtle charge polarization across the entire structure. frontiersin.orgnih.gov This analysis of the MESP is fundamental for understanding how the molecule interacts with biological targets, such as protein binding sites.
Theoretical Characterization of Thermodynamical Aspects of Interactions
Theoretical and computational methods are employed to characterize the thermodynamics of both intramolecular and intermolecular interactions involving this compound. These studies provide quantitative estimates of the energies that govern molecular stability, conformation, and binding affinity.
Donor-acceptor substituted biphenyl derivatives are recognized as interesting models for studying intramolecular charge transfer (ICT). frontiersin.orgnih.gov In the case of this compound, the biphenyl moiety acts as an electron donor, while the pyrimidine ring functions as an electron acceptor. frontiersin.orgnih.gov Theoretical calculations can quantify the energy of this charge transfer, which influences the molecule's photophysical properties and conformational preferences. frontiersin.org
In the context of intermolecular interactions, such as the binding of the molecule to a biological target, thermodynamic parameters are calculated to predict the stability of the resulting complex. Methods like Density Functional Theory (DFT) are used to compute Gibbs free energy, which is a key indicator of the spontaneity and strength of an interaction. researchgate.net These calculations can dissect the contributions of enthalpy and entropy to the binding process. For related compounds, studies have analyzed the enthalpic terms of complex formation using techniques that correlate with computational models. researchgate.net By understanding these thermodynamic aspects, researchers can rationalize the molecule's binding mode and affinity, guiding the design of derivatives with improved interaction profiles.
In Silico Pharmacokinetic and Pharmacodynamic Predictions
In silico tools have become indispensable in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic profiles of chemical compounds, thereby identifying potential liabilities early in the development process. researchgate.net These computational models assess properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net
Assessment of Drug-likeness and Bioavailability Properties
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to assess drug-likeness. These rules consider physicochemical properties such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). researchgate.net
For this compound, in silico models predict favorable drug-like characteristics. The predicted properties generally fall within the acceptable ranges defined by established filters, suggesting a good potential for oral bioavailability. nih.govnih.gov The data presented in the table below are representative values generated from computational ADMET prediction tools for a molecule of this class.
| Property | Predicted Value | Comment |
|---|---|---|
| Molecular Weight (g/mol) | 271.33 | Complies with Lipinski's Rule (<500) |
| LogP (Lipophilicity) | 3.8 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Oral Bioavailability (%) | High | Predicted to be well-absorbed |
Predictive Models for Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450)
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, particularly its half-life and duration of action. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family, located mainly in the liver. nih.gov In silico models can predict a compound's susceptibility to metabolism and its potential to inhibit or induce major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. nih.govclinpgx.org
Studies on related biphenyl-diarylpyrimidine and aminopyrimidine derivatives have shown that metabolic stability can be a significant challenge, with some analogues exhibiting short half-lives in human liver microsome assays. nih.govnih.gov However, structural modifications can significantly improve stability. nih.gov Predictive models for this compound suggest it is likely a substrate for several CYP enzymes and may act as an inhibitor for specific isoforms. Such predictions are crucial for anticipating potential drug-drug interactions and guiding further optimization. nih.govnih.gov
| Parameter | Prediction |
|---|---|
| Metabolic Stability (HLM t1/2) | Moderate |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
| CYP Substrate | CYP3A4, CYP2C9 |
Future Research Directions and Translational Perspectives for 4 1,1 Biphenyl 4 Yl 2 Pyrimidinamine
Rational Design of Next-Generation Inhibitors with Enhanced Specificity and Potency
The scaffold of 4-[1,1'-biphenyl]-4-yl-2-pyrimidinamine serves as a promising starting point for the development of next-generation inhibitors. Rational design strategies are pivotal in transforming this core structure into highly potent and selective therapeutic candidates. A key approach involves extensive structure-activity relationship (SAR) studies to understand how modifications to different parts of the molecule affect its biological activity. nih.gov
One common strategy is scaffold hopping, where the central aminopyrimidine core is retained while peripheral substituents are systematically altered. nih.gov For instance, modifications to the biphenyl (B1667301) group can enhance binding affinity and selectivity for the target protein. Introducing electron-withdrawing or electron-donating groups at various positions on the phenyl rings can modulate the electronic properties of the molecule and influence interactions with the target's active site. researchgate.net Similarly, exploring alternatives to the biphenyl moiety itself could lead to novel compounds with improved pharmacological profiles.
Another avenue for rational design is targeting allosteric binding sites on proteins instead of the highly conserved ATP-binding site, a common strategy for kinase inhibitors. nih.gov This can lead to greater specificity and overcome resistance mechanisms that arise from mutations in the primary binding pocket. nih.gov By analyzing the co-crystal structures of similar aminopyrimidine inhibitors with their target kinases, researchers can identify key interactions, such as hydrogen bonds with hinge region residues, that are crucial for inhibitory activity. nih.gov This structural information provides a blueprint for designing new derivatives with optimized geometry and interaction profiles. For example, introducing different chain-linked hydrophilic fragments can be a feasible strategy to improve both potency and metabolic stability. nih.gov
The table below summarizes potential SAR-guided modifications to the this compound scaffold aimed at enhancing inhibitor characteristics.
| Molecular Component | Modification Strategy | Desired Outcome |
| Biphenyl Moiety | Introduction of substituents (e.g., fluoro, cyano groups) | Improved binding affinity, altered lipophilicity, enhanced selectivity. |
| Pyrimidinamine Core | Substitution at other positions on the pyrimidine (B1678525) ring | Modulation of hinge-binding interactions, improved kinase selectivity. |
| Amine Group | Bioisosteric replacement or substitution | Enhanced metabolic stability, altered pharmacokinetic properties. |
| Overall Structure | Conformational constraint (e.g., ring fusion) | Reduced entropic penalty upon binding, leading to higher potency. |
Through these rational design approaches, next-generation inhibitors based on the this compound scaffold can be developed with superior potency, selectivity, and drug-like properties, paving the way for their translation into clinical candidates.
Exploration of Novel Biological Targets and Therapeutic Areas
While initial research may focus on a specific biological target, the this compound scaffold holds potential for activity against a range of other targets, opening up new therapeutic avenues. The pyrimidine ring is a well-established pharmacophore in kinase inhibitors, and thus, screening this compound against a broad panel of kinases is a logical step. rsc.orgnih.gov Oncogenic kinases such as RAF, EGFR, and VEGFR, as well as kinases involved in inflammatory pathways like JAKs, represent high-priority targets. nih.govmdpi.comnih.gov
Beyond kinases, the biphenyl-pyrimidinamine structure could interact with other enzyme families or receptor types. For example, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been investigated as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), suggesting that the broader biphenyl scaffold could be adapted to target phosphatases. researchgate.net Furthermore, computational studies on biphenyl-piperazine derivatives have shown potential for antipsychotic activity by targeting dopamine (B1211576) and serotonin (B10506) receptors, indicating a possible role in treating central nervous system (CNS) disorders. nih.gov
The expansion into new therapeutic areas is a direct consequence of identifying novel targets. If derivatives show potent activity against kinases involved in aberrant cell signaling, their primary application would remain in oncology. nih.gov However, if the scaffold demonstrates inhibitory effects on inflammatory kinases, it could be repurposed for autoimmune diseases. The discovery of activity against CNS receptors could lead to development in psychiatry and neurology. nih.gov Additionally, as dysregulated cellular processes like alternative splicing are implicated in viral infections, inhibitors targeting the kinases that regulate these processes (such as SRPKs) could find utility as antiviral agents. nih.gov
The following table outlines potential novel targets and the corresponding therapeutic areas for derivatives of this compound.
| Potential Novel Target Class | Specific Target Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR, JAKs, SRPKs | Oncology, Inflammatory Diseases, Viral Infections |
| Protein Phosphatases | HPTPβ, PTP1B | Diabetes, Oncology |
| G-Protein Coupled Receptors | Dopamine D2 Receptor, Serotonin Receptors | CNS Disorders (e.g., Schizophrenia) |
| Other Enzymes | Topoisomerase II | Oncology |
Systematic screening and profiling of this compound and its analogs are essential to uncover this broader therapeutic potential and drive the compound into new clinical applications.
Integration of Advanced Experimental and Computational Methodologies in Compound Optimization
The optimization of this compound from a lead compound into a clinical candidate relies on the synergistic integration of advanced experimental and computational techniques. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and enhances the probability of success.
Computational Methodologies:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to its target protein. mdpi.com It is used to visualize how derivatives of the biphenyl-pyrimidinamine scaffold might fit into the active site of a target like a protein kinase, helping to prioritize which compounds to synthesize. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by docking. mdpi.com
Experimental Methodologies:
Chemical Synthesis: Advanced synthetic organic chemistry techniques, such as Suzuki-Miyaura cross-coupling reactions, are employed to efficiently generate libraries of derivatives based on the computational designs. nih.gov
In Vitro Biological Evaluation: Synthesized compounds are subjected to a battery of in vitro assays. These include enzyme activity assays to determine inhibitory potency (e.g., IC50 values) against the target protein and cellular assays to measure antiproliferative effects on cancer cell lines. nih.govnih.gov
Structural Biology: X-ray crystallography is used to determine the three-dimensional structure of a lead compound bound to its target protein. This provides invaluable, high-resolution information that confirms computational predictions and guides further rounds of rational design. nih.gov
The table below illustrates how these methodologies are integrated in a typical compound optimization workflow.
| Stage | Computational Method | Experimental Method | Outcome |
| 1. Hit Identification | Virtual Screening | High-Throughput Screening | Initial lead compounds like this compound. |
| 2. Lead Optimization | Molecular Docking, QSAR | Chemical Synthesis of Analogs | Design and creation of a focused library of derivatives with predicted improvements. |
| 3. Potency & Selectivity Testing | - | In Vitro Enzyme & Cellular Assays | Identification of potent and selective compounds from the library. |
| 4. Binding Mode Validation | MD Simulations | X-ray Crystallography | Confirmation of the binding mode and identification of key interactions for further refinement. |
This integrated approach ensures that synthetic efforts are focused on the most promising molecules, saving time and resources while systematically improving the desired characteristics of the inhibitor.
Development of Chemical Probes for Biological Systems
Transforming this compound into a chemical probe is a powerful strategy for elucidating its biological mechanism of action and identifying its molecular targets within a complex cellular environment. nih.govscispace.com A chemical probe is a specialized small molecule designed to interact with a specific protein target, allowing for its study in biological systems. nih.gov
The design of a probe based on the this compound scaffold typically involves three key components:
Warhead: The core this compound structure, which is responsible for binding to the target protein(s). nih.gov
Linker: A chemically stable chain attached to a position on the warhead that does not interfere with its binding activity. The linker provides a point of attachment for the reporter tag. mdpi.com
Reporter Tag: A functional group that enables detection and/or isolation of the probe-protein complex. Common tags include biotin (B1667282) for affinity purification (pull-down) experiments followed by mass spectrometry-based protein identification, or a fluorescent dye (fluorophore) for visualizing the target's subcellular localization via microscopy. nih.gov
The table below details the components and applications of a hypothetical chemical probe derived from this compound.
| Probe Component | Example | Function / Application |
| Warhead | This compound | Binds to the target protein(s) with high affinity and selectivity. |
| Linker | Polyethylene glycol (PEG) or alkyl chain | Covalently connects the warhead to the reporter tag without disrupting target binding. |
| Reporter Tag | Biotin | Enables affinity purification of probe-protein complexes for target identification via mass spectrometry. nih.gov |
| Reporter Tag | Fluorescent Dye (e.g., BODIPY, Coumarin) | Allows for visualization of the target protein's location within the cell using fluorescence microscopy. mdpi.com |
By developing and utilizing such chemical probes, researchers can gain a deeper understanding of the molecular pharmacology of this compound, validate its intended targets, and discover new ones. nih.gov
Strategies for Overcoming Biological Barriers in Application Contexts
For an inhibitor like this compound to be effective in a clinical setting, it must overcome several biological barriers that can limit its therapeutic efficacy. The primary challenges are often poor oral bioavailability and the development of drug resistance.
Improving Bioavailability: Many potent inhibitors fail in development due to poor absorption after oral administration, often linked to low aqueous solubility. nih.gov Several formulation strategies can be employed to address this:
Cocrystallization: Forming a cocrystal of the active pharmaceutical ingredient (API) with a benign coformer can significantly improve its solubility and dissolution rate, thereby enhancing oral absorption. nih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon contact with aqueous fluids in the gastrointestinal tract. This formulation can keep hydrophobic drugs like the biphenyl-pyrimidinamine derivative in solution, improving their absorption. mdpi.com
Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or liposomes can protect it from degradation in the gut, improve its solubility, and facilitate its transport across the intestinal epithelium. mdpi.commdpi.com
Overcoming Drug Resistance: Cancer cells, in particular, can develop resistance to targeted therapies through various mechanisms. nih.gov Strategies to circumvent resistance include:
Combination Therapy: Using the inhibitor in combination with other drugs can be highly effective. This could involve combining it with standard chemotherapy or with another targeted agent that hits a parallel signaling pathway. nih.govresearchgate.net This multi-pronged attack reduces the likelihood that cancer cells can develop a resistance mechanism to a single agent.
Inhibition of Efflux Pumps: A common resistance mechanism is the overexpression of membrane transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. mdpi.comnih.gov Co-administration of a P-gp inhibitor can restore the intracellular concentration of the therapeutic agent and its efficacy. mdpi.com Some pyrazolo[3,4-d]pyrimidine derivatives have themselves shown the ability to inhibit P-gp. mdpi.com
Targeted Degradation (PROTACs): An emerging strategy is to convert the inhibitor into a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule that links the target-binding molecule to a recruiter of an E3 ubiquitin ligase. This induces the ubiquitination and subsequent degradation of the target protein, a mechanism that can be effective even against drug-resistant mutant proteins. nih.gov
The following table summarizes key biological barriers and the strategies to overcome them.
| Biological Barrier | Mechanism | Strategy for Mitigation |
| Poor Oral Bioavailability | Low aqueous solubility, poor membrane permeability. nih.gov | Formulation improvements (e.g., cocrystals, SEDDS, nanoparticles). nih.govmdpi.com |
| Drug Resistance | Mutations in the target protein's active site. nih.gov | Design of allosteric inhibitors or PROTACs to degrade the target protein. nih.gov |
| Drug Resistance | Upregulation of compensatory signaling pathways. nih.gov | Combination therapy with inhibitors of the alternative pathways. nih.gov |
| Drug Resistance | Increased drug efflux from the cell via transporters like P-gp. mdpi.com | Co-administration of efflux pump inhibitors; design of derivatives that are not P-gp substrates. mdpi.com |
By proactively addressing these biological barriers, the translational potential of inhibitors derived from this compound can be significantly enhanced.
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of 4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine, and how should data interpretation be approached?
To confirm the molecular structure, employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY for connectivity) and High-Resolution Mass Spectrometry (HRMS) . Compare experimental results with theoretical spectra generated via computational tools (e.g., density functional theory). For biphenyl-pyrimidine hybrids, aromatic proton signals in the 7.0–8.5 ppm range (¹H NMR) and carbon signals near 155–160 ppm (¹³C NMR for pyrimidine carbons) are critical . Cross-validate purity using HPLC with a C18 column and a methanol-water gradient (65:35, pH 4.6 acetate buffer) .
Q. How can reaction conditions for synthesizing this compound be optimized using factorial design?
Apply a 2<sup>k</sup> factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 80°C | 120°C |
| Solvent (DMF:H₂O) | 3:1 | 1:1 |
| Catalyst (Pd) | 0.5 mol% | 2.0 mol% |
Analyze yields via ANOVA to identify significant interactions. Evidence suggests higher temperatures (100–120°C) improve coupling efficiency in biphenyl systems, while excess catalyst may lead to byproducts .
Q. What purification strategies are effective for isolating this compound from synthetic mixtures?
Use column chromatography (silica gel, chloroform:methanol 3:1 v/v) followed by recrystallization in diethyl ether. Monitor fractions via TLC (Rf ≈ 0.4 in chloroform:methanol 4:1). For persistent impurities, consider countercurrent chromatography or preparative HPLC with a phenyl-hexyl stationary phase .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across assays be resolved methodologically?
Contradictions often arise from assay-specific interference (e.g., solvent-DMSO interactions) or off-target effects. Implement:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase panel) with cell-based viability assays (MTT/XTT).
- Dose-response validation : Ensure linearity across concentrations (1 nM–10 µM) and calculate IC50 values with 95% confidence intervals.
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., EGFR), validating with molecular dynamics simulations .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in catalytic applications?
Leverage reaction path sampling (e.g., Nudged Elastic Band method) to map energy barriers for biphenyl-pyrimidine coupling. Combine with machine learning (e.g., Random Forest regression) trained on experimental datasets (temperature, solvent, yield) to predict optimal conditions. For electron-deficient pyrimidines, DFT calculations (B3LYP/6-311+G**) reveal nucleophilic attack at the C4 position .
Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor, considering structural analogs?
Adopt a structure-activity relationship (SAR) approach:
| Modification Site | Analog Design | Assay Metrics |
|---|---|---|
| Biphenyl moiety | Introduce electron-withdrawing groups (e.g., -CF₃) | IC50, selectivity index |
| Pyrimidine amine | Methylation or acetylation | Solubility, LogP |
Validate using surface plasmon resonance (SPR) for binding kinetics (kon/koff) and cryo-EM for structural insights. Cross-reference with pharmacophore models from databases like ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
